molecular formula C16H20N4S2 B13739606 Ibazole nitrile CAS No. 32563-71-6

Ibazole nitrile

Cat. No.: B13739606
CAS No.: 32563-71-6
M. Wt: 332.5 g/mol
InChI Key: WNGYDTQZWXGHTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ibazole nitrile is a chemical compound with the molecular formula C16H20N4S2 It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ibazole nitrile can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

Ibazole nitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ibazole nitrile involves its interaction with specific molecular targets. The cyano group can enhance binding affinity to certain enzymes or receptors, leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Ibazole nitrile can be compared with other nitrile-containing compounds such as:

This compound is unique due to its specific structure and the presence of additional functional groups that can influence its reactivity and applications.

Conclusion

This compound is a versatile compound with significant potential in various fields. Its synthesis, chemical reactivity, and applications make it an important subject of study in both academic and industrial research.

Properties

CAS No.

32563-71-6

Molecular Formula

C16H20N4S2

Molecular Weight

332.5 g/mol

IUPAC Name

4-[5-(4-cyano-2-methylbutan-2-yl)-[1,3]thiazolo[5,4-d][1,3]thiazol-2-yl]-4-methylpentanenitrile

InChI

InChI=1S/C16H20N4S2/c1-15(2,7-5-9-17)13-19-11-12(21-13)20-14(22-11)16(3,4)8-6-10-18/h5-8H2,1-4H3

InChI Key

WNGYDTQZWXGHTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC#N)C1=NC2=C(S1)N=C(S2)C(C)(C)CCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.